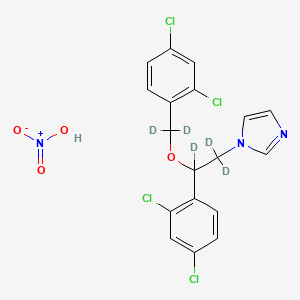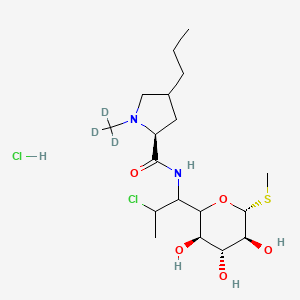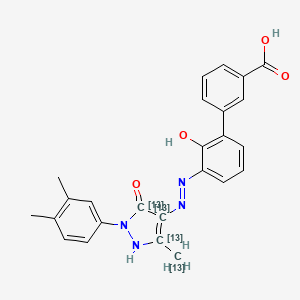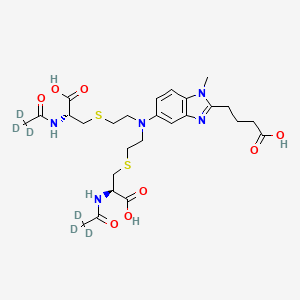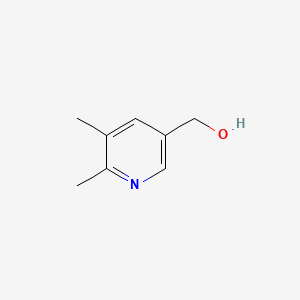
5-Hydroxymethyl-2,3-dimethylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Complex Compounds
5-Hydroxymethyl-2,3-dimethylpyridine serves as a critical intermediate in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of 3,5-dimethylpyridine, an important compound in petrochemical processes. The synthesis involves autoclaving with ammonia, methylamine, or dimethylamine at elevated temperatures in the presence of catalysts, demonstrating the compound's versatility in organic synthesis (Dieterich et al., 1973).
Chemical Transformations
The compound also undergoes various chemical transformations to yield valuable derivatives. A notable example is its conversion into 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, showcasing its adaptability in chemical synthesis. The overall yield of this transformation was reported as 63.6%, indicating its efficiency (Dai Gui, 2004).
NMR pH Indicators
Furthermore, derivatives of this compound, such as 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, have been synthesized and evaluated as 19F NMR pH indicators. These derivatives are crucial for monitoring pH variations in different scientific and medical settings, highlighting the compound's importance in analytical chemistry (Amrollahi, 2014).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of derivatives like 3-chloro-5-hydroxy-2,6-dimethylpyridine have provided insights into hydrogen bonding and other intermolecular interactions. These studies are fundamental in understanding the properties of pharmaceuticals and other complex molecules (Hanuza et al., 1997).
Propriétés
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDCRBZGFDBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675940 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857146-29-3 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6-dimethylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


